1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
Overview
Description
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide is a specialized organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate phosphine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve halides or other suitable leaving groups.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce phosphine oxides, while reduction reactions can lead to the formation of phosphine derivatives.
Scientific Research Applications
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: It may be explored for its pharmacological properties, including its potential use as a therapeutic agent.
Industry: The compound's unique properties make it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide can be compared with other similar compounds, such as:
Phosphine Oxides: These compounds share similar structural features but may differ in their reactivity and applications.
Phosphine Derivatives: Other derivatives of phosphine may have different substituents, leading to variations in their chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical behavior, which makes it suitable for specialized applications.
Properties
IUPAC Name |
2-tert-butyl-1,3-dihydroisophosphindole 2-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17OP/c1-12(2,3)14(13)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJLOJABWWNHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1(=O)CC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465776 | |
Record name | 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104229-83-6 | |
Record name | 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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